molecular formula C6H6N2O2S2 B8122905 2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole

2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole

Cat. No.: B8122905
M. Wt: 202.3 g/mol
InChI Key: JIJODWVULSFQTJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole is a heterocyclic compound that features both thiazolidinone and thiazolone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidinone or thiazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,3-thiazolidin-4-yl derivatives: These compounds share the thiazolidinone ring and have similar chemical properties.

    Thiazolone derivatives: Compounds with the thiazolone ring also exhibit comparable reactivity and applications.

Uniqueness

2-Hydroxy-5-(2-oxothiazolidin-4-yl)thiazole is unique due to the presence of both thiazolidinone and thiazolone rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-oxo-1,3-thiazolidin-4-yl)-3H-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S2/c9-5-7-1-4(12-5)3-2-11-6(10)8-3/h1,3H,2H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJODWVULSFQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C2=CNC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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